2-Ethyl-1,3-hexanediol diacrylate
Description
Significance of Multifunctional Acrylates in Contemporary Materials Research
Multifunctional acrylates, which possess more than one reactive acrylate (B77674) group, are instrumental in creating robust polymer networks. nih.gov This crosslinking capability is crucial for applications demanding high performance, such as in coatings, adhesives, and dental resins. nih.govnih.gov The incorporation of multifunctional acrylates can significantly improve properties like hardness, abrasion resistance, and heat resistance. wikipedia.org Researchers are continually exploring new multifunctional acrylate monomers to achieve specific performance characteristics in advanced materials. nih.govacs.org The use of these monomers is widespread in technologies like UV-curable resins and 3D printing, where rapid polymerization and the formation of a stable network are essential. wikipedia.orgscience.gov
Overview of Diacrylate Architecture and Reactivity for Network Formation
Diacrylates, a prominent class of multifunctional acrylates, feature two acrylate functional groups, enabling them to act as crosslinkers. The general structure consists of a central core or spacer molecule to which two acrylate groups are attached, typically via ester linkages. wikipedia.org The nature of this spacer significantly influences the properties of the monomer and the resulting polymer network. For instance, the length and flexibility of the spacer can affect the viscosity of the monomer and the mechanical properties of the cured polymer. researchgate.net
The polymerization of diacrylates is typically initiated by free radicals, which can be generated by light (photopolymerization) or heat. acs.orgrsc.org During polymerization, the acrylate groups react to form a three-dimensional network structure. nih.gov The reactivity of the diacrylate monomer is influenced by factors such as the chemical structure of the spacer and the presence of other functional groups. researchgate.net The formation of this network structure is responsible for the desirable properties of diacrylate-based polymers, including high modulus and strength. nih.gov
Contextualizing 2-Ethyl-1,3-hexanediol (B165326) Diacrylate within the Broader Diacrylate Monomer Class
2-Ethyl-1,3-hexanediol diacrylate is a specific type of diacrylate monomer. Its chemical structure is derived from the esterification of 2-ethyl-1,3-hexanediol with acrylic acid. wikipedia.org The "diacrylate" designation indicates the presence of two acrylate functional groups, which are the sites of polymerization.
The core of this monomer is a 2-ethyl-1,3-hexanediol moiety. This branched, aliphatic diol provides a flexible and non-aromatic backbone to the monomer. This structure distinguishes it from other diacrylates that may have more rigid or aromatic spacers. The ethyl branch on the hexanediol (B3050542) chain can influence the monomer's packing and the resulting polymer's properties.
Compared to a simpler diacrylate like 1,6-hexanediol (B165255) diacrylate (HDDA), the ethyl group in this compound introduces asymmetry and steric hindrance, which can affect polymerization kinetics and the final network architecture. wikipedia.orguva.nl The properties of polymers derived from this compound are expected to reflect the characteristics of its unique diol core.
The table below outlines some of the key properties of the parent diol, 2-Ethyl-1,3-hexanediol, which provides the foundation for the diacrylate monomer.
| Property | Value |
| Molecular Formula | C8H18O2 |
| Molecular Weight | 146.23 g/mol |
| Appearance | Colorless, viscous liquid |
| Boiling Point | 241-249 °C |
| Melting Point | -40 °C |
| Density | 0.933 g/mL at 25 °C |
| Solubility in Water | 4.2 g/L |
| Data sourced from multiple references. chemicalbook.comsigmaaldrich.comnist.govgodavaribiorefineries.comnih.govsigmaaldrich.com |
The diacrylate form, this compound, possesses the following chemical identifiers:
| Property | Value |
| Molecular Formula | C14H22O4 |
| Molecular Weight | 254.32 g/mol |
| CAS Number | Not explicitly found for the diacrylate, the parent diol is 94-96-2. nist.gov |
| Data sourced from PubChem. uni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
67905-08-2 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(2-ethyl-3-prop-2-enoyloxyhexyl) prop-2-enoate |
InChI |
InChI=1S/C14H22O4/c1-5-9-12(18-14(16)8-4)11(6-2)10-17-13(15)7-3/h7-8,11-12H,3-6,9-10H2,1-2H3 |
InChI Key |
IWUXTVVCZZSKON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)COC(=O)C=C)OC(=O)C=C |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of 2 Ethyl 1,3 Hexanediol Diacrylate
Methodologies for the Synthesis of 2-Ethyl-1,3-hexanediol (B165326) (Precursor)
The primary industrial method for synthesizing 2-Ethyl-1,3-hexanediol involves a two-step process starting from n-butyraldehyde. google.comzhishangchemical.com The first step is an aldol (B89426) condensation of n-butyraldehyde, which dimerizes to form 2-ethyl-3-hydroxyhexanal (B1620174). zhishangchemical.comquora.com This reaction is typically catalyzed by an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, or an alkali earth metal hydroxide. google.comgoogle.com
The intermediate, 2-ethyl-3-hydroxyhexanal, is then hydrogenated to produce 2-Ethyl-1,3-hexanediol. zhishangchemical.comchemicalbook.com This reduction can be achieved through catalytic hydrogenation, often using a Raney nickel catalyst at elevated temperature and pressure, or by using chemical reducing agents like sodium borohydride. google.comgoogle.com
Aldol Condensation: 2 * n-butyraldehyde → 2-ethyl-3-hydroxyhexanal
Hydrogenation: 2-ethyl-3-hydroxyhexanal + H₂ → 2-Ethyl-1,3-hexanediol
A patent describes a process where n-butyraldehyde is treated with a phase-transfer catalyst and cooled, followed by the addition of an aqueous alkali metal hydroxide solution. google.com After the aldol condensation, the organic phase is separated and hydrogenated. google.com
Esterification Pathways for the Formation of 2-Ethyl-1,3-hexanediol Diacrylate
The conversion of 2-Ethyl-1,3-hexanediol to its diacrylate derivative is achieved through esterification. This can be accomplished via direct esterification with acrylic acid or through transesterification.
Direct Esterification Approaches
Direct esterification involves reacting 2-Ethyl-1,3-hexanediol with acrylic acid in the presence of an acid catalyst. While specific studies on this compound are not widely available, the synthesis of similar acrylates, such as 1,6-hexanediol (B165255) diacrylate, provides insight into the process. For the synthesis of 1,6-hexanediol diacrylate, a strong acid cationic resin can be used as a catalyst, with cyclohexane (B81311) acting as a water-carrying agent to remove the water formed during the reaction and drive the equilibrium towards the product. researchgate.net A polymerization inhibitor, like hydroquinone, is also typically added to prevent the polymerization of the acrylate (B77674) monomers. researchgate.net
The reaction conditions for the synthesis of 1,6-hexanediol diacrylate were optimized to a molar ratio of acrylic acid to 1,6-hexanediol of 2.2:1, a catalyst concentration of 2.5% by mass, and a reaction time of 4 hours at a temperature of 80-110°C, resulting in a yield of 93.88%. researchgate.net Similar conditions would likely be applicable to the synthesis of this compound.
Another approach for direct synthesis of acrylate monomers involves reacting an alcohol with (meth)acryloyl chloride in a continuous flow process. rsc.org This method has been shown to produce excellent conversions of alcohols to their corresponding esters with short reaction times. rsc.org
Transesterification Techniques for Diacrylate Production
Transesterification is an alternative route to produce this compound. This method involves reacting the diol with a simple alkyl acrylate, such as methyl acrylate or ethyl acrylate, in the presence of a suitable catalyst. google.com The equilibrium is driven forward by removing the more volatile alcohol (methanol or ethanol) that is formed as a byproduct. google.com
Catalysts for the transesterification of alkyl (meth)acrylates can include alkali carbonates like K₂CO₃, though these can sometimes lead to longer reaction times and the formation of byproducts. google.com Organometallic catalysts, such as titanates, are also commonly employed. For instance, the synthesis of 2-octyl acrylate from 2-octanol (B43104) and ethyl acrylate has been successfully carried out using ethyl titanate or 2-octyl titanate as the catalyst. google.com This process can be performed in a reactor equipped with a distillation column to continuously remove the ethanol (B145695) byproduct. google.com
The transesterification of glycerol (B35011) with ethyl acetate (B1210297) to produce acetins has also been studied, using ethyl acetate as both a reactant and an entrainer to remove the ethanol byproduct. biofueljournal.com This approach, using an azeotropic reactive distillation, could potentially be adapted for the synthesis of this compound.
Exploration of Structural Isomerism within this compound and its Synthetic Control
2-Ethyl-1,3-hexanediol possesses two chiral centers, which means it can exist as different stereoisomers. google.com Specifically, it has threo and erythro diastereomers. google.com The ratio of these isomers is determined during the initial synthesis of the precursor, 2-ethyl-3-hydroxyhexanal. google.com
Japanese patent literature describes that conventional aldol condensation using an alkali hydroxide catalyst tends to favor the formation of the erythro isomer of 2-Ethyl-1,3-hexanediol. google.com However, methods have been developed to produce 2-Ethyl-1,3-hexanediol with a high threo-to-erythro ratio. google.com This control over the stereochemistry of the diol precursor would directly translate to the stereoisomeric composition of the final this compound product, assuming the esterification process does not alter the stereocenters.
The specific properties and applications of the individual stereoisomers of this compound may differ, making synthetic control of the isomer ratio an important consideration for specialized applications.
Purification and Isolation Strategies for Research-Grade this compound
Obtaining research-grade this compound requires effective purification and isolation techniques to remove unreacted starting materials, catalysts, solvents, and any byproducts.
For the precursor, 2-Ethyl-1,3-hexanediol, vacuum distillation is a common purification method. google.com After hydrogenation, the product can be distilled under reduced pressure to achieve high purity. google.com
For the final diacrylate product, several purification strategies can be employed. After the esterification reaction, the mixture is typically neutralized to remove the acid catalyst. google.com This can be followed by washing with water to remove any remaining water-soluble impurities.
To purify acrylate polymers, which can be formed as byproducts during synthesis, methods like passing the monomer through a column containing an inhibitor can be used. nih.gov For copolymers of butyl acrylate and poly(ethylene glycol) dimethacrylate, purification has been achieved by suspending the samples in hot water for an extended period. nih.gov
Gel permeation chromatography (GPC) is a powerful technique for characterizing the molecular weight distribution of acrylate polymers and can also be used on a preparative scale for purification. researchgate.net For small molecule acrylates, distillation under reduced pressure is a common method, provided the compound is thermally stable.
The following table summarizes a typical purification process for an acrylate synthesis:
| Step | Description | Purpose |
| Neutralization | Addition of a weak base to neutralize the acid catalyst. | To stop the reaction and remove the catalyst. |
| Washing | Washing the organic phase with water or brine. | To remove water-soluble impurities. |
| Drying | Using a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate. | To remove residual water from the organic phase. |
| Solvent Removal | Evaporation of the solvent under reduced pressure. | To isolate the crude product. |
| Distillation | Distillation of the crude product under high vacuum. | To obtain the final high-purity product. |
Polymerization Kinetics and Reaction Mechanisms of 2 Ethyl 1,3 Hexanediol Diacrylate
Free-Radical Polymerization Mechanisms
Initiation Pathways for 2-Ethyl-1,3-hexanediol (B165326) Diacrylate Polymerization
The polymerization process commences with the generation of free radicals from an initiator molecule. This initiation step is critical as it dictates the onset of the entire reaction. For a monomer like 2-Ethyl-1,3-hexanediol diacrylate, initiation can be achieved through several pathways:
Thermal Initiation: This involves the use of thermally labile compounds, such as peroxides (e.g., benzoyl peroxide) or azo compounds (e.g., 2,2′-azobis(2-methylpropionitrile), AIBN), which decompose upon heating to produce active radicals. nih.gov These radicals then attack the vinyl group of the diacrylate monomer, starting the polymerization chain.
Redox Initiation: This pathway uses a pair of redox-active compounds that react at ambient temperatures to produce radicals. This method is common in emulsion or solution polymerization.
Propagation Kinetics and Chain Growth in Diacrylate Systems
Once initiated, the radical end of the growing chain rapidly adds successive monomer units. uvebtech.com This propagation step is the primary chain-building reaction. For diacrylate systems like this compound, the kinetics are complex due to the presence of two reactive acrylate (B77674) groups per monomer.
The propagation reaction leads to the formation of a cross-linked network. researchgate.net Initially, linear chains are formed with pendant acrylate groups. As the reaction proceeds, these pendant groups react, leading to cross-links between polymer chains. This process, known as gelation, results in a rapid increase in viscosity and the formation of an insoluble polymer network. nih.gov The point of gelation is a critical parameter in the polymerization of diacrylates. Studies on similar diacrylates like 1,6-hexanediol (B165255) diacrylate (HDDA) have shown that gelation occurs at relatively low monomer conversion. uva.nl
The rate of propagation (kp) is a crucial kinetic parameter. Research on various acrylates indicates that the propagation rate coefficient becomes independent of the polymer chain length after the addition of a few monomer units. acs.org The structure of the monomer, particularly the steric hindrance around the double bond, can influence the propagation rate.
Termination Mechanisms: Combination and Disproportionation
Termination is the process by which the growth of a polymer chain is stopped. In free-radical polymerization, this typically occurs through the reaction of two growing radical chains. libretexts.org There are two primary mechanisms for termination:
Combination (or Coupling): Two radical chain ends combine to form a single, longer polymer chain. libretexts.org
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains, one with a saturated end and one with an unsaturated end group. libretexts.org
The relative importance of these two mechanisms depends on the specific monomer and the reaction conditions. For acrylates, there has been considerable debate. Some studies suggest that termination occurs overwhelmingly by disproportionation, while others argue that combination is the more probable mechanism for the mutual termination of secondary radicals. nih.govnih.govresearchgate.net As the polymerization of this compound proceeds and a cross-linked network forms, termination becomes increasingly controlled by diffusion, as the mobility of the large, cross-linked radical chains is severely restricted. researchgate.net
Influence of Chain Transfer Reactions on Polymer Architecture
Chain transfer is a reaction in which the active radical center is transferred from a growing polymer chain to another molecule, such as a monomer, solvent, or another polymer chain. libretexts.org This process terminates one polymer chain but initiates the growth of another. Chain transfer to the polymer is particularly significant in acrylate polymerization and strongly influences the final polymer architecture. acs.org
This intramolecular chain transfer, often called "backbiting," occurs when the radical end of a growing chain abstracts a hydrogen atom from its own backbone. uva.nlacs.org This results in the formation of a more stable tertiary mid-chain radical, which can then continue to propagate, leading to the formation of short-chain branches. acs.org Studies on structurally similar molecules like 2-ethylhexyl acrylate have confirmed that branching results from hydrogen abstraction at the backbone C-H bonds. manchester.ac.uk These branching reactions can delay the gel point and affect the mechanical properties of the final cross-linked material. uva.nl
Photoinitiated Polymerization Systems for this compound
Photoinitiated polymerization, or UV curing, is a widely used technique for diacrylates because it is energy-efficient and allows for rapid, controlled curing at ambient temperatures. uva.nlnih.gov This process relies on a photoinitiator that absorbs light (typically in the UV or visible spectrum) and generates the initial free radicals. nih.gov
Selection and Efficacy of Photoinitiator Systems
The choice of photoinitiator is critical for an efficient photopolymerization process. Photoinitiators are broadly classified into two types:
Type I Photoinitiators (Cleavage Type): These molecules undergo unimolecular bond cleavage upon irradiation to form free radicals. nih.gov They are known for their high efficiency.
Type II Photoinitiators (H-abstraction Type): These initiators require a co-initiator or synergist (often a tertiary amine) to generate radicals. Upon light absorption, the photoinitiator enters an excited state and then abstracts a hydrogen atom from the co-initiator, creating the initiating radicals. nih.gov
The selection of a photoinitiator system for this compound depends on several factors, including the wavelength of the light source, the desired cure speed, and the thickness of the sample. The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source for efficient radical generation. nih.gov
Role of Photosensitizers and Co-initiators in Reaction Efficiency
Photosensitizers are molecules that absorb light at wavelengths where the primary photoinitiator has poor absorption. Upon absorbing a photon, the photosensitizer is promoted to an excited state. Through a process of energy transfer, it can then transfer this absorbed energy to the photoinitiator, effectively "sensitizing" it and enabling it to generate radicals even when the incident light is not at its optimal absorption wavelength. This broadens the spectral response of the photopolymerization system, allowing for the use of a wider range of light sources.
Co-initiators , also known as synergists, are crucial components, particularly when using Type II photoinitiators. As mentioned previously, these molecules interact with the excited photoinitiator to generate the initial free radicals. A common class of co-initiators for acrylate polymerization are tertiary amines. The mechanism involves the excited photoinitiator abstracting a hydrogen atom from the amine, leading to the formation of a highly reactive aminoalkyl radical. This radical is particularly effective at initiating the polymerization of acrylate double bonds.
Furthermore, some co-initiators can play a dual role by also helping to mitigate oxygen inhibition, a significant challenge in free-radical polymerization. The aminoalkyl radicals formed can react with oxygen, thereby consuming it before it has a chance to scavenge the propagating polymer radicals. This protective action helps to maintain the polymerization rate, especially at the surface of the coating where oxygen exposure is highest.
The selection of an appropriate photosensitizer and co-initiator system is critical for optimizing the photopolymerization of this compound. The choice depends on several factors, including the specific photoinitiator being used, the desired curing speed, and the properties required of the final polymer network.
Photopolymerization Rate and Monomer Conversion Analysis
The photopolymerization of this compound is characterized by a rapid reaction rate and the potential for high monomer conversion, leading to the formation of a densely crosslinked polymer network. The analysis of these kinetic parameters is crucial for understanding and controlling the curing process.
The photopolymerization rate is influenced by a multitude of factors. A key determinant is the functionality of the monomer; as a diacrylate, this compound possesses two reactive acrylate groups per molecule. This high functionality contributes to a rapid polymerization rate and the swift formation of a crosslinked network. radtech.org The concentration of the photoinitiator and the intensity of the curing light also directly impact the rate of polymerization. Higher initiator concentrations and light intensities generally lead to faster reactions, although there is a threshold beyond which termination reactions can become dominant. radtech.org
Monomer conversion , which refers to the percentage of acrylate double bonds that have reacted, is a critical measure of the extent of polymerization. Techniques such as Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy are commonly employed to monitor the disappearance of the acrylate double bond peak during polymerization, providing a direct measure of conversion as a function of time. High monomer conversion is desirable to ensure the development of optimal mechanical and chemical properties in the final cured material.
However, the polymerization process is not uniform. As the reaction proceeds and a crosslinked network forms, the mobility of the reacting species (monomers and propagating radicals) becomes restricted. This phenomenon, known as diffusional limitation, can lead to a slowing of the polymerization rate and may prevent the reaction from reaching 100% conversion. The unreacted "pendant" acrylate groups can become trapped within the rigid polymer network.
| Factor | Influence on Polymerization Rate | Influence on Monomer Conversion |
| Monomer Functionality | Higher functionality leads to a faster rate due to increased crosslinking density. radtech.org | Can lead to earlier onset of diffusional limitations, potentially trapping unreacted monomers. |
| Photoinitiator Concentration | Increased concentration generally increases the rate up to a certain point. | Higher concentration can lead to higher overall conversion. |
| Light Intensity | Higher intensity increases the rate of radical generation and thus the polymerization rate. radtech.org | Can improve surface cure and overall conversion, but excessive intensity may lead to premature surface hardening. |
| Temperature | Increased temperature can increase mobility and reaction rates. | Higher temperatures can facilitate higher final conversion by overcoming some diffusional limitations. |
| Oxygen Presence | Significantly inhibits the rate, especially at the surface. radtech.org | Reduces conversion, particularly at the air-interface, leading to a tacky surface. |
Cationic Polymerization Pathways for this compound Analogs
While this compound itself primarily undergoes free-radical polymerization due to the nature of its acrylate functional groups, the principles of cationic polymerization are relevant to its structural analogs, particularly those containing vinyl ether or epoxide functionalities. Cationic polymerization proceeds through a different mechanism involving carbocationic or oxonium ion intermediates.
For a hypothetical analog of 2-Ethyl-1,3-hexanediol containing vinyl ether groups instead of acrylates, the polymerization would be initiated by a cationic initiator, typically a strong acid or a substance that can generate a carbocation. The initiator would add to the vinyl ether double bond, creating a new carbocation at the chain end. This carbocation would then propagate by attacking the double bond of subsequent monomer molecules.
A key feature of modern cationic polymerization is the development of photoinitiators for this process, known as photoacid generators (PAGs). Upon irradiation, PAGs decompose to produce a strong acid, which then initiates the cationic polymerization. This allows for spatial and temporal control over the curing process, similar to free-radical photopolymerization.
It is noteworthy that cationic polymerization is generally not inhibited by oxygen, which is a significant advantage over free-radical systems. However, it is highly sensitive to the presence of nucleophilic impurities, such as water, which can terminate the growing polymer chains.
Recent advancements have explored the combination of cationic and other polymerization mechanisms, such as anionic or free-radical polymerization, to create block copolymers with unique properties. chemrxiv.org This often involves the use of "universal mediators" or multi-functional initiators that can facilitate different types of polymerization sequentially. chemrxiv.org
Network Formation and Gelation Phenomena in Diacrylate Polymerization
The polymerization of a difunctional monomer like this compound leads to the formation of a three-dimensional, crosslinked polymer network. The process of network formation is complex and involves several stages, culminating in a phenomenon known as gelation.
Initially, the polymerization proceeds with the formation of linear or branched polymer chains. As the reaction continues and more monomer is converted, the probability of a growing polymer chain reacting with a double bond on another polymer chain (crosslinking) increases. This leads to a rapid increase in the average molecular weight of the polymer.
Gelation is the point at which a continuous, macroscopic polymer network is formed throughout the reaction vessel. This is often referred to as the "gel point." At this stage, the system transitions from a viscous liquid to an elastic solid, or gel. The gel fraction, which is the portion of the polymer that is insoluble in a good solvent, begins to increase rapidly after the gel point.
The formation of the network is often not a homogenous process. Due to the rapid, localized nature of photopolymerization, microgels—highly crosslinked, dense regions of polymer—can form early in the reaction. uiowa.edu These microgels are surrounded by regions of lower crosslink density. As the polymerization progresses, these microgels grow and eventually connect to form the bulk network. This heterogeneity in the network structure can have a significant impact on the final mechanical properties of the material. cambridge.org
The evolution of the crosslinked network in the polymerization of diacrylates like this compound can be characterized by monitoring several key parameters. The degree of conversion of the acrylate double bonds is a primary indicator of the extent of reaction. As conversion increases, the density of crosslinks also increases.
The evolution of the network can be visualized as a progression from individual monomers to linear chains, then to branched structures, and finally to a fully crosslinked network. The formation of crosslinks can be considered in different stages. Initially, reactions primarily occur between free monomers and growing chains. As the polymer concentration increases, reactions between a growing chain and a "pendant" double bond on an already incorporated monomer unit become more prevalent, leading to the formation of crosslinks. uva.nl
The cyclomatic number , which represents the number of independent cycles in the polymer network, is a quantitative measure of the crosslink density. This parameter increases as the polymerization proceeds beyond the gel point. uva.nl
The diffusion of reacting species plays a critical role in the evolution of the network. As the network becomes more densely crosslinked, the mobility of unreacted monomers and propagating radicals decreases significantly. uva.nl This can lead to a situation where radicals become "trapped" within the rigid network, slowing down the termination reactions and potentially leading to a higher final conversion than might otherwise be expected. cambridge.org The final network structure is a complex interplay of the initial reaction kinetics and the subsequent diffusional constraints imposed by the developing network.
Determination and Significance of the Gel Point
The gel point marks a critical transition during polymerization where the system changes from a viscous liquid to an elastic solid. It is the point at which a continuous polymer network, spanning the entire reaction vessel, is formed. The determination of the gel point is significant as it dictates the processing window and the final network structure.
Several methods can be employed to determine the gel point:
Rheological Measurements: This is a common and precise method. The gel point is often identified as the crossover point of the storage modulus (G') and the loss modulus (G''). Before the gel point, the loss modulus, representing the viscous component, is dominant. After the gel point, the storage modulus, representing the elastic component, becomes dominant.
Solubility Testing: The formation of an insoluble gel fraction signifies the onset of gelation. At the gel point, the weight fraction of the insoluble polymer starts to increase from zero.
Molecular Dynamics and Graph Theory: Computational models can predict the gel point by simulating the polymerization process. The gel point is identified as the conversion at which a "giant component" or a continuous network of connected monomers forms. rsc.org For instance, in simulations of hexanediol (B3050542) diacrylate (HDDA), a structurally similar monomer, the gel point was observed at approximately 18% bond conversion. rsc.org
The significance of the gel point lies in its profound impact on the material's properties. Beyond this point, the polymer network gains significant mechanical strength and elasticity. The conversion at the gel point also influences the final network homogeneity. A delayed gel point can lead to a more uniform network structure. uva.nl
Table 1: Illustrative Gel Point Determination Data for a Diacrylate Monomer
| Method | Parameter Measured | Value at Gel Point |
| Rheology | Storage Modulus (G') vs. Loss Modulus (G'') | G' = G'' |
| Sol-Gel Analysis | Insoluble Gel Fraction | > 0% |
| Simulation | Bond Conversion | ~18% (for HDDA) rsc.org |
This table provides illustrative data based on typical findings for diacrylate monomers.
Back-biting Mechanisms and Intramolecular Cyclization Effects on Network Topology
During the free-radical polymerization of diacrylate monomers like this compound, intramolecular reactions can occur alongside the intermolecular crosslinking reactions. These intramolecular events, primarily back-biting and cyclization, significantly influence the final network topology and properties.
Back-biting is a form of intramolecular chain transfer where a growing polymer radical abstracts a hydrogen atom from its own backbone. This results in the formation of a more stable tertiary radical on the polymer chain, which can then initiate a new branch.
Intramolecular cyclization involves the reaction of a pendant acrylate group on a growing polymer chain with the radical center on the same chain, forming a cyclic structure. This process is particularly prevalent at low monomer concentrations and in more flexible monomer structures. uva.nlnih.gov The formation of these small cycles consumes double bonds that would otherwise contribute to the crosslink density of the network. uva.nl
The effects of these mechanisms on the network topology include:
Reduced Crosslink Density: Both back-biting and cyclization lead to the formation of primary cycles and branched structures rather than effective crosslinks between different polymer chains. This can result in a lower-than-expected crosslink density for a given conversion of double bonds.
Delayed Gelation: By favoring the formation of intramolecular loops over intermolecular crosslinks, these mechanisms can delay the onset of the gel point to higher conversions. uva.nl
Increased Network Heterogeneity: The formation of cyclic structures and branched chains can lead to a more heterogeneous network with regions of high and low crosslink density.
Molecular dynamics simulations of HDDA polymerization have shown that the flexibility of the monomer plays a crucial role in promoting back-biting type reactions, which in turn leads to the formation of small cycles. rsc.org
Table 2: Effect of Intramolecular Reactions on Network Properties
| Mechanism | Effect on Crosslink Density | Effect on Gel Point |
| Back-biting | Decreases | Delays |
| Intramolecular Cyclization | Decreases | Delays |
Impact of Monomer Structure and Flexibility on Polymerization Behavior
The structure and flexibility of the monomer are paramount in dictating the polymerization kinetics and the final properties of the resulting polymer network. For this compound, the presence of an ethyl group and the specific arrangement of the diol introduce unique structural characteristics compared to a linear diacrylate like 1,6-hexanediol diacrylate (HDDA).
Steric Hindrance: The ethyl group on the 2-position of the hexanediol backbone can introduce steric hindrance around the acrylate groups. This can potentially reduce the reactivity of the monomer and slow down the polymerization rate compared to less hindered diacrylates.
Flexibility: The flexibility of the monomer backbone influences the propensity for intramolecular cyclization. A more flexible chain can more easily adopt a conformation that allows the pendant acrylate group to react with the radical center on the same chain. While detailed studies on this compound are not readily available, research on other acrylates demonstrates that monomer flexibility significantly impacts polymerization. uva.nl For instance, studies on a series of diacrylates with varying linker lengths have shown that homopolymerization rates decrease with increasing linker length due to reduced monomer diffusivity. researchgate.net
Network Properties: The structure of the monomer directly translates to the properties of the final polymer network. For example, the bulkiness of the monomer unit can affect the crosslinking density and the glass transition temperature (Tg) of the resulting material. semanticscholar.org Research on poly(alkyl acrylate)-based networks has shown that the Tg is significantly influenced by the type of alkyl ester chains. semanticscholar.org
Table 3: Comparison of Monomer Structures and Potential Impact on Polymerization
| Monomer | Structural Feature | Potential Impact on Polymerization |
| This compound | Ethyl group at position 2 | Increased steric hindrance, potentially lower reactivity. Unique flexibility profile. |
| 1,6-Hexanediol diacrylate (HDDA) | Linear C6 chain | Higher flexibility, potentially higher rate of cyclization. rsc.org |
| 1,4-Butanediol diacrylate (BDDA) | Shorter linear C4 chain | Less flexibility than HDDA, potentially different cyclization tendency. researchgate.net |
Characterization of 2 Ethyl 1,3 Hexanediol Diacrylate Polymer Networks
Spectroscopic Techniques for Monitoring Polymerization Progression
The transformation of the monomer, 2-Ethyl-1,3-hexanediol (B165326) diacrylate, into a crosslinked polymer network is a dynamic process that can be monitored in real-time using various spectroscopic methods. These techniques provide valuable insights into the kinetics of polymerization and the degree of conversion of the acrylate (B77674) functional groups.
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the progress of the polymerization of 2-Ethyl-1,3-hexanediol diacrylate. The principle of this technique lies in monitoring the decrease in the absorption bands associated with the acrylate double bonds (C=C) as they are consumed during the reaction.
The polymerization can be initiated by ultraviolet (UV) light or heat, and the FTIR spectrometer records the infrared spectrum of the sample at regular intervals. The concentration of unreacted acrylate groups is directly proportional to the intensity of their characteristic absorption peaks. Specifically, the disappearance of the peak at approximately 1635 cm⁻¹, corresponding to the C=C stretching vibration, is monitored. An internal standard, such as a carbonyl (C=O) stretching band around 1720 cm⁻¹ which remains constant throughout the reaction, is often used for normalization.
The degree of conversion (DC) at any given time (t) can be calculated using the following equation:
DC(%) = [1 - (At / A0)] * 100
Where:
At is the area of the acrylate C=C peak at time t.
A0 is the initial area of the acrylate C=C peak before polymerization.
This method allows for the generation of kinetic profiles, illustrating the rate of polymerization under different conditions, such as varying initiator concentrations or light intensities.
Table 1: Illustrative Data from Real-time FTIR Monitoring of this compound Photopolymerization
| Time (seconds) | C=C Peak Area (Arbitrary Units) | Degree of Conversion (%) |
| 0 | 1.50 | 0 |
| 10 | 0.90 | 40 |
| 20 | 0.53 | 65 |
| 30 | 0.30 | 80 |
| 40 | 0.18 | 88 |
| 50 | 0.15 | 90 |
| 60 | 0.15 | 90 |
Note: The data presented in this table is for illustrative purposes to demonstrate the type of information obtained from real-time FTIR analysis.
Similar to FTIR, Raman spectroscopy is another vibrational spectroscopy technique that can be employed to quantify the conversion of double bonds in this compound polymerization. nih.gov Raman spectroscopy offers the advantage of being less sensitive to water, making it suitable for studying polymerization in aqueous environments.
The analysis focuses on the intensity of the Raman scattering peak corresponding to the C=C stretching mode, which is typically found around 1636 cm⁻¹. horiba.com This peak diminishes as the polymerization proceeds. An internal reference peak, one that does not change during the reaction, such as the C=O stretching mode, is used for accurate quantification. nih.gov The degree of conversion can be calculated using a similar ratio-based method as in FTIR spectroscopy. nih.gov Recent studies on similar resin-based materials have shown that Raman spectroscopy can yield high degrees of conversion, for instance, up to 93% after 45 seconds of curing. nih.gov
Quantitative Analysis of Crosslink Density in Cured Networks
The crosslink density, a measure of the number of crosslinks per unit volume, is a fundamental parameter that dictates the mechanical and thermal properties of the this compound network. A higher crosslink density generally leads to a more rigid material with a higher glass transition temperature (Tg) and improved solvent resistance.
One common method to determine crosslink density is through swelling experiments coupled with the Flory-Rehner theory. The cured polymer is immersed in a suitable solvent and allowed to swell to equilibrium. The volume fraction of the polymer in the swollen gel (νp) is then used in the Flory-Rehner equation to calculate the average molecular weight between crosslinks (Mc), which is inversely proportional to the crosslink density.
The Flory-Rehner equation is given by:
-ln(1 - νp) - νp - χνp2 = Vs / Mc * (νp1/3 - νp/2)
Where:
νp is the volume fraction of the polymer in the swollen network.
χ is the Flory-Huggins polymer-solvent interaction parameter.
Vs is the molar volume of the solvent.
Mc is the average molecular weight between crosslinks.
Table 2: Representative Swelling and Crosslink Density Data for a this compound Network
| Solvent | Swelling Ratio (Q) | Polymer Volume Fraction (νp) | Calculated Mc ( g/mol ) | Crosslink Density (mol/cm³) |
| Toluene | 3.5 | 0.286 | 500 | 2.0 x 10⁻³ |
| Acetone | 2.8 | 0.357 | 650 | 1.5 x 10⁻³ |
Note: This data is hypothetical and serves to illustrate the parameters involved in crosslink density determination.
Another technique that can provide information about crosslink density is Dynamic Mechanical Analysis (DMA). In the rubbery plateau region, the storage modulus (E') is directly related to the crosslink density.
Assessment of Network Topology and Morphology
SEM provides high-resolution images of the sample's surface topography. For cross-section analysis, the sample can be fractured, for example, at cryogenic temperatures, to reveal the internal structure. This can help identify features such as voids, phase separation, or the distribution of any fillers.
AFM offers even higher resolution and can provide three-dimensional topographical images of the polymer surface. It can be operated in different modes to probe not only the topography but also local mechanical properties, such as stiffness and adhesion, at the nanoscale. This allows for the mapping of variations in properties across the polymer surface, which can be related to the underlying network structure.
Probing Polymer Heterogeneity and Microstructure
The polymerization of multifunctional monomers like this compound can lead to the formation of heterogeneous networks. These heterogeneities can exist as regions of varying crosslink density, which can significantly impact the material's properties.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for probing the molecular-level structure and dynamics of these networks. researchgate.netru.nl Different NMR techniques can be used to distinguish between mobile (dangling chain ends, sol fraction) and rigid (crosslinked) segments of the polymer network. researchgate.net For instance, ¹³C solid-state NMR can provide information about the different chemical environments of the carbon atoms in the polymer backbone and side chains, offering insights into the degree of conversion and the presence of different structural motifs.
Table 3: Illustrative Solid-State ¹³C NMR Chemical Shifts for a Cured this compound Network
| Carbon Type | Typical Chemical Shift (ppm) | Assignment |
| C=O | 170-175 | Carbonyl in acrylate |
| C-O | 60-70 | Methylene adjacent to oxygen |
| C-C (backbone) | 30-50 | Polymer backbone carbons |
| CH₃ | 10-20 | Ethyl group methyl |
| CH₂ | 20-30 | Ethyl and hexyl methylene |
Note: The chemical shifts are approximate and can vary based on the specific molecular environment.
Dynamic Mechanical Analysis (DMA) can also provide information about the heterogeneity of the network. A broad glass transition peak in the tan δ curve can indicate a heterogeneous network structure with a wide distribution of relaxation times.
Computational and Theoretical Modeling of 2 Ethyl 1,3 Hexanediol Diacrylate Polymerization Systems
Molecular Dynamics Simulations for Simulating Network Formation
Molecular dynamics (MD) simulations are a cornerstone for modeling polymer systems, allowing researchers to compute the equilibrium and dynamical properties of a many-body system by solving the classical equations of motion for each atom. researchgate.netyoutube.com In the context of polymerization, MD simulations can dynamically model the formation of covalent bonds, providing a bottom-up view of how a liquid monomer mixture transforms into a solid, cross-linked network. uva.nlnih.gov
The choice of model resolution is a critical decision in MD simulations, balancing computational cost with the level of detail required. nih.gov
Atomistic (AA) Models: In this approach, every atom in the 2-Ethyl-1,3-hexanediol (B165326) diacrylate monomer is explicitly represented. rsc.org This provides the highest level of detail, allowing for the accurate simulation of chemical-specific interactions, such as hydrogen bonding, and the precise geometry of the forming network. Force fields like CHARMM, AMBER, or OPLS-AA define the potential energy of the system based on atomic coordinates, accounting for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). rsc.org However, the computational expense of all-atom simulations limits the accessible time and length scales, making it challenging to simulate the entire polymerization process to high conversion levels for large systems. acs.org
Coarse-Grained (CG) Models: To overcome the limitations of AA models, coarse-graining techniques group several atoms into a single "bead" or interaction site. nih.govacs.orgnih.gov For a monomer like 2-Ethyl-1,3-hexanediol diacrylate, the ethyl and hexyl groups, or even the entire monomer unit, could be represented as a single bead. arxiv.orgacs.org This reduction in the degrees of freedom significantly lowers computational cost, enabling simulations of larger systems over longer timescales. nih.gov The interaction parameters for CG models are typically derived from either reproducing the structural properties of underlying atomistic simulations (a "bottom-up" approach) or by fitting to experimental macroscopic data (a "top-down" approach). acs.org While losing chemical specificity, CG models are highly effective for studying universal polymer phenomena like network formation, phase separation, and the evolution of morphology. nih.gov
| Feature | Atomistic (AA) Modeling | Coarse-Grained (CG) Modeling |
| Representation | Each atom is explicitly defined. | Groups of atoms are clustered into single "beads". nih.govnih.gov |
| Level of Detail | High; captures specific chemical interactions and structures. rsc.org | Low; loses fine-grained atomic details. acs.org |
| Computational Cost | High; limits system size and simulation time. | Low; allows for larger systems and longer time scales. nih.gov |
| Force Fields | Based on quantum mechanics or empirical data (e.g., CHARMM, AMBER). rsc.org | Derived from atomistic simulations or experimental data. acs.org |
| Applicability | Detailed analysis of local structure, reaction mechanisms. | Study of large-scale phenomena like network topology and morphology. nih.gov |
MD simulations can model the key steps of free-radical polymerization by incorporating reactive events. youtube.comyoutube.com A common method involves a proximity-based algorithm. uva.nlnih.gov
Initiation: The process begins by defining a certain number of initiator radicals or by designating some monomers as "active" radicals at the start of the simulation. uva.nlnih.gov This represents the initial formation of radicals from a photoinitiator, for example.
Propagation: The simulation periodically checks the distance between a radical (an active site) and a reactive site (a double bond on a monomer). If the distance is within a predefined cutoff radius, a new covalent bond is formed with a certain probability. uva.nl The radical site then transfers to the end of the newly added monomer unit, allowing the chain to grow. nih.gov
Termination: This can be simulated in two primary ways. In termination by combination, if two radical sites come within the reaction cutoff distance, they are combined to form a single non-reactive bond, effectively ending the growth of both chains. uva.nl Termination by disproportionation can also be modeled, though it is often a less dominant pathway for acrylates.
This reactive MD approach allows for direct observation of the network build-up, including the effects of monomer flexibility and steric hindrance on the reaction kinetics and final structure. uva.nlrsc.org
Predictive Modeling of Polymerization Kinetics and Conversion
While MD simulations provide a detailed picture of network formation, they are computationally intensive. Predictive kinetic models, based on systems of ordinary differential equations (ODEs), offer a computationally efficient way to predict macroscopic properties like monomer conversion and polymerization rate over time. acs.orgmdpi.com
These models track the concentrations of key species: monomers, initiators, free radicals, and oxygen (if present). uva.nl The core of the model is a set of rate equations for the initiation, propagation, termination, and any side reactions. For example, the rate of monomer consumption is typically proportional to the concentrations of monomer and radical species. acs.org
For acrylate (B77674) systems, it is often necessary to incorporate more complex phenomena:
Diffusion Control: As polymerization proceeds and viscosity increases, the rates of termination and even propagation are no longer constant. They become limited by the diffusion of reactive species. This is often modeled by making the rate coefficients dependent on the current monomer conversion or system viscosity. mdpi.com
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with radicals to form stable peroxy radicals, which are slow to re-initiate polymerization. uva.nl Mathematical models for systems polymerized in air must include reaction and diffusion terms for oxygen to accurately predict the initial inhibition period and its effect on the final conversion. uva.nl
Autocatalysis: In some photopolymerization systems, the reaction rate can initially increase with conversion, a phenomenon known as autocatalysis. Models like the Kamal-Sourour equation are often used to capture this behavior, which can be related to diffusion-controlled termination. researchgate.net
By solving these ODEs numerically, one can generate predictions of conversion versus time under various conditions (e.g., initiator concentration, light intensity), which can then be validated against experimental data from techniques like real-time FTIR. uva.nlresearchgate.net
Computational Determination of Gelation Thresholds
The gel point is a critical parameter in the polymerization of multifunctional monomers, marking the transition from a liquid state of soluble branched polymers to a solid-like gel containing an essentially infinite polymer network. Computational methods, in conjunction with theoretical frameworks like the Flory-Stockmayer theory, provide a means to predict this threshold. wikipedia.orgnih.govmdpi.com
The Flory-Stockmayer theory offers an analytical prediction of the gel point based on the functionalities of the monomers and the extent of the reaction. wikipedia.org However, this classical theory makes several simplifying assumptions, such as equal reactivity of all functional groups and the absence of intramolecular cyclization. wikipedia.orgmdpi.com These assumptions can lead to deviations from experimental observations, particularly in complex systems. digitellinc.com
More advanced computational techniques, such as Monte Carlo simulations and molecular dynamics (MD), can overcome these limitations by providing a more realistic description of the polymerization process. mdpi.comresearchgate.net These methods can account for factors like diffusional limitations, volume exclusion, and the spatial arrangement of reacting species, which influence the reaction kinetics and network formation.
For diacrylate monomers, the gel point is often determined by monitoring the evolution of the weight-average molecular weight of the polymer, which diverges at the gelation threshold. In computational simulations, the formation of a "giant component," a single molecule that spans the entire simulation box, is a common indicator of gelation. researchgate.net
| Method | System | Predicted Gel Point (Conversion) | Key Assumptions/Observations |
|---|---|---|---|
| Flory-Stockmayer Theory | Ideal Divinyl Monomer | Theoretically low conversion | Assumes all vinyl groups are equally reactive and no intramolecular cyclization occurs. digitellinc.com |
| Monte Carlo Simulation | Generic Divinyl Monomers | Dependent on simulation parameters | Can account for unequal reactivity and cyclization, often predicting higher gel points than classical theory. digitellinc.com |
| Molecular Dynamics & Graph Theory | 1,6-Hexanediol (B165255) Diacrylate (HDDA) | ~0.18 | Determined by the formation of a giant component in the network. uva.nl |
Structure-Reactivity and Structure-Performance Relationships from Computational Studies
Computational chemistry provides a powerful avenue for establishing quantitative structure-reactivity relationships (QSRR) and quantitative structure-property relationships (QSPR). acs.orgnih.govnih.gov These models correlate the molecular structure of a monomer, such as this compound, with its reactivity during polymerization and the performance of the resulting polymer network. tandfonline.comnih.gov
The reactivity of the acrylate groups in this compound is influenced by the electronic and steric environment created by the ethyl and hexyl groups. Computational methods like Density Functional Theory (DFT) can be used to calculate molecular descriptors that quantify these effects. rsc.org For instance, the partial charges on the atoms of the acrylate double bond, the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and steric hindrance parameters can all be correlated with the propagation rate coefficient (k_p) of the polymerization reaction. researchgate.net
Similarly, the performance of the final crosslinked polymer, including its mechanical properties (e.g., elastic modulus, tensile strength) and thermal properties (e.g., glass transition temperature), is dictated by the architecture of the polymer network. This architecture is, in turn, a consequence of the monomer's structure. nih.gov Computational models can predict how the flexibility of the 2-ethyl-1,3-hexanediol backbone and the presence of the side chains affect chain mobility, crosslink density, and the potential for intramolecular cyclization.
For example, the flexibility of the monomer can influence the degree of conversion at the gel point and the final conversion, which directly impacts the polymer's properties. nih.gov A more flexible monomer may lead to a higher degree of conversion and a more homogeneous network. The ethyl side group in this compound can introduce steric hindrance that may affect the approach of a propagating radical to the double bond, potentially influencing the reaction rate.
| Structural Feature/Descriptor | Computational Method | Predicted Impact on Reactivity | Predicted Impact on Polymer Performance |
|---|---|---|---|
| Ethyl Side Group | DFT, MD | May slightly decrease reactivity due to steric hindrance near the acrylate group. | Can influence chain packing and reduce the polymer's density and modulus. |
| Hexanediol (B3050542) Backbone Flexibility | MD, Coarse-Grained Simulations | Higher flexibility can increase the probability of reactive encounters, potentially increasing the overall reaction rate. | Contributes to a lower glass transition temperature and increased toughness of the final polymer network. |
| Calculated Dipole Moment | DFT | Affects intermolecular interactions and the local environment of the reactive sites. | Can influence the dielectric properties and water absorption of the polymer. |
| HOMO-LUMO Energy Gap | DFT | A smaller gap generally correlates with higher reactivity of the acrylate double bond towards radical attack. | Indirectly affects performance through its influence on the polymerization kinetics and final network structure. |
Formulation Science and Polymer Composition Development Incorporating 2 Ethyl 1,3 Hexanediol Diacrylate
Role of 2-Ethyl-1,3-hexanediol (B165326) Diacrylate as a Reactive Diluent in Radiation-Curable Compositions
2-Ethyl-1,3-hexanediol diacrylate serves as a reactive diluent in radiation-curable compositions. googleapis.com Reactive diluents are crucial components in these formulations as they reduce viscosity, making the composition easier to apply, while also participating in the polymerization reaction to become part of the final cured material. This incorporation into the polymer backbone minimizes the presence of volatile organic compounds (VOCs), making these systems more environmentally friendly. uva.nl
The use of reactive diluents like this compound is a common practice in the formulation of coatings, inks, and adhesives that are cured by exposure to radiation, such as ultraviolet (UV) light or electron beam (EB). googleapis.comepo.org The diacrylate functionality of this molecule allows it to crosslink with other monomers and oligomers in the formulation, contributing to the development of a three-dimensional polymer network. The structure of the diluent influences the properties of the final cured product, including its flexibility, hardness, and chemical resistance.
Co-monomer Selection and Synergistic Effects in Polymer Formulations
The selection of co-monomers to be used with this compound is a critical aspect of formulation development, as it allows for the tailoring of the final polymer's properties. Synergistic effects between the diacrylate and various co-monomers can lead to enhanced performance characteristics.
For instance, in the development of waterborne polyurethanes (WPUs), the incorporation of co-monomers with specific structural features can significantly improve the mechanical properties and thermal stability of the resulting polymer. acs.org For example, the inclusion of long alkyl chains, benzene (B151609) rings for π–π stacking, and ether bonds can enhance properties like tensile strength and thermal weight loss temperature. acs.org While not directly mentioning this compound, this principle of co-monomer synergy is broadly applicable.
The choice of co-monomers can also influence the curing behavior and the final network structure. For example, in interpenetrating polymer networks (IPNs) composed of epoxy and unsaturated polyesters, the interaction between the two growing networks can affect the curing rate and the toughness of the final material. nycu.edu.tw The compatibility between the co-monomers is also a key factor, with good compatibility leading to a more homogeneous network and improved mechanical properties. nycu.edu.tw
Commonly used co-monomers in radiation-curable formulations include other acrylates and methacrylates, such as methyl methacrylate (B99206) and butyl acrylate (B77674), which can be used to adjust the glass transition temperature and other mechanical properties of the polymer. google.comresearchgate.net
Advanced Additives for Modulating Polymerization Performance and Network Structure
The initiation of polymerization in radiation-curable systems containing this compound is achieved through the use of photoinitiators. These molecules absorb light and generate reactive species, typically free radicals, which initiate the polymerization of the acrylate groups. epo.org Photoinitiators are broadly classified into two types: Type I (cleavage) and Type II (hydrogen abstraction). epo.orgresearchgate.net
Type I Photoinitiators undergo unimolecular bond cleavage upon irradiation to form free radicals. astm.orgrsc.org
Type II Photoinitiators require a co-initiator or synergist to generate radicals. epo.orgresearchgate.net Upon light absorption, the photoinitiator enters an excited state and then interacts with the co-initiator (often a tertiary amine, thiol, or alcohol) through hydrogen abstraction or electron transfer to produce the initiating radicals. rsc.org
The selection of the photoinitiator and co-initiator system is crucial for achieving efficient curing. The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the light source. The efficiency of the system also depends on the reactivity of the generated radicals and their ability to initiate the polymerization of the specific monomers present. nih.gov For example, phosphinoyl radicals are known to be highly reactive towards the polymerization of acrylates. astm.org
The use of polymeric or polymerizable photoinitiators is an approach to reduce the amount of extractable by-products after curing, which can be a concern in certain applications. epo.org
Table 1: Examples of Chain Transfer Agents and their Effect on Molecular Weight
| Chain Transfer Agent | Monomer System | Effect on Molecular Weight |
|---|---|---|
| 3-mercaptopropionate esters | Acrylic monomers | Reduced molecular weight and narrow molecular weight distribution google.com |
| n-dodecyl mercaptan | Styrene/butyl acrylate/methacrylic acid | Production of lower molecular weight polymers researchgate.netsco-sakai-chem.com |
| Catalytic chain transfer agents (e.g., cobalt complexes) | Various | Effective molecular weight control at very low concentrations tue.nl |
While not explicitly detailed in the provided search results for this compound, radical terminators play a crucial role in managing polymerization. In radical polymerization, termination is the process by which two growing polymer chains react to form one or more non-radical species, thus ending the polymerization process for those chains. This can occur through combination or disproportionation.
In controlled or living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the termination process is minimized. uiowa.edu RAFT agents act as reversible chain transfer agents, allowing for the controlled growth of polymer chains and the synthesis of polymers with well-defined architectures and narrow molecular weight distributions. uiowa.edu This level of control over the polymerization process is essential for the development of advanced materials with tailored properties.
Plasticizers are additives that increase the flexibility and workability of a polymer material. They function by embedding themselves between the polymer chains, increasing the intermolecular spacing and allowing the chains to move more freely.
Toughening agents are incorporated into polymer networks to improve their resistance to fracture. struktol.de Brittle thermosetting polymers, such as those formed from highly crosslinked acrylates, can be made tougher by the addition of a second phase, often a rubbery polymer. nycu.edu.tw This can be achieved by blending the thermoset with a liquid rubber or by forming an interpenetrating polymer network (IPN), where two independent polymer networks are physically entangled. nycu.edu.tw
The addition of toughening agents can lead to a significant improvement in properties like impact strength and peel strength. struktol.de However, it can also sometimes lead to a reduction in other properties such as the glass transition temperature and modulus. nycu.edu.tw Therefore, a balance must be struck to achieve the desired combination of properties.
Design Principles for High-Performance Diacrylate Formulations
The creation of high-performance polymers from diacrylate monomers, including this compound, is a nuanced process governed by the principles of formulation science. The final properties of the cured polymer are not dictated by a single monomer, but by the interplay of all components within the formulation and the conditions under which they are polymerized. Key formulation strategies involve the judicious selection of co-monomers, the incorporation of functional additives, and the precise control of polymerization kinetics.
A primary consideration in formulation design is the selection of a comonomer to be used with this compound. The choice of comonomer is critical in tailoring the properties of the final polymer network. For instance, the inclusion of a more rigid diacrylate monomer can enhance the hardness and modulus of the resulting polymer. Conversely, incorporating a more flexible diacrylate can improve the polymer's elongation and impact strength. The ratio of this compound to the chosen comonomer is a key variable that allows for fine-tuning of the polymer's characteristics.
The architecture of the monomer itself plays a significant role in the properties of the resulting polymer network. rsc.org The branched structure of this compound, with its ethyl group at the second position of the hexane (B92381) chain, introduces a degree of steric hindrance that can influence polymerization kinetics and the final network structure. This branching can lead to a less densely crosslinked network compared to linear diacrylates of similar molecular weight, which can in turn affect properties such as shrinkage, stress, and modulus. nih.gov
The viscosity of the monomer blend is another critical factor in formulation design. pocketdentistry.com The viscosity of this compound, in conjunction with other components, will affect the ease of processing and application. In applications requiring low viscosity, it may be necessary to blend it with a less viscous monomer or a reactive diluent.
The polymerization process itself is a crucial element in the design of high-performance diacrylate formulations. researchgate.net In photopolymerization, the choice of photoinitiator and the intensity of the light source will determine the rate of polymerization and the final degree of conversion. pocketdentistry.com These factors, in turn, have a significant impact on the mechanical properties and chemical resistance of the cured polymer. Similarly, in thermal curing or electron-beam curing, the temperature profile or the electron beam dose will play a comparable role.
The following table outlines key formulation variables and their expected impact on the properties of a polymer network containing this compound.
| Formulation Variable | Impact on Polymer Properties |
| Comonomer Selection | The addition of a rigid comonomer can increase hardness and modulus, while a flexible comonomer can enhance elongation and impact strength. |
| Monomer Ratio | The ratio of this compound to comonomer allows for the fine-tuning of mechanical properties. |
| Monomer Architecture | The branched structure of this compound can influence crosslink density, affecting shrinkage, stress, and modulus. rsc.orgnih.gov |
| Viscosity of Monomer Blend | Affects processing and application characteristics; may require the use of reactive diluents to achieve desired viscosity. pocketdentistry.com |
| Polymerization Conditions | The choice of initiator, cure temperature, or radiation dose significantly impacts the rate of polymerization, degree of conversion, and final polymer properties. pocketdentistry.comresearchgate.net |
By carefully considering these design principles, formulators can develop high-performance diacrylate polymers based on this compound that are tailored to the specific demands of a wide range of applications.
Applications of 2 Ethyl 1,3 Hexanediol Diacrylate in Advanced Materials Science
Coatings and Inks Technologies
In the field of coatings and inks, the demand for high-performance, environmentally friendly solutions has driven the adoption of radiation-curable technologies. 2-Ethyl-1,3-hexanediol (B165326) diacrylate is a valuable component in these systems due to its ability to enhance various properties of the final product.
Development of UV-Curable Coatings for Surface Protection and Aesthetics
UV-curable coatings are widely used for their rapid curing times, low volatile organic compound (VOC) emissions, and excellent surface properties. These coatings consist of oligomers, monomers (reactive diluents), photoinitiators, and additives. researchgate.netbibliotekanauki.pl Diacrylate monomers, such as 2-Ethyl-1,3-hexanediol diacrylate, are crucial in these formulations. They serve to lower the viscosity of the oligomer-rich resin, making it suitable for various application methods, while also participating in the photopolymerization reaction to form a cross-linked network. researchgate.net
The incorporation of diacrylates significantly influences the final properties of the cured coating. For instance, the ratio of urethane (B1682113) diacrylate (UDA) to hexanediol (B3050542) diacrylate (HDDA) has been shown to affect the hardness, impact resistance, flexibility, and adhesion of the coating. researchgate.net While specific research on this compound is less common, its structural similarity to other diacrylates like HDDA suggests it would play a similar role. The presence of the ethyl group on the hexanediol backbone can influence the polymer's glass transition temperature (Tg) and flexibility. Generally, monomers with bulkier side groups can increase the Tg and hardness of the resulting polymer. specialchem.com
The performance of UV-cured coatings is often evaluated based on a range of mechanical and physical properties. The table below summarizes typical properties influenced by the inclusion of diacrylate monomers in UV-curable formulations.
| Property | Influence of Diacrylate Monomers | Research Finding |
| Hardness | Increases with higher crosslink density provided by difunctional monomers. | Formulations containing trimethylolpropane (B17298) triacrylate (TMPTA) showed the highest hardness. researchgate.net |
| Flexibility | Can be adjusted by the choice of diacrylate; longer or branched chains can increase flexibility. | Coatings with UDA/HDDA ratios from 60/40 to 40/60 showed flexibility between 1-2 mm. researchgate.net |
| Adhesion | Proper formulation with diacrylates can improve adhesion to various substrates. | Adhesion strength showed a linear trend with respect to all variables in one study. researchgate.net |
| Gloss | Can achieve high gloss finishes, often remaining at 100% for certain formulations. | Gloss at 60° remained at 100% for UDA/HDDA ratios between 60/40 and 40/60. researchgate.net |
| Cure Speed | Diacrylates contribute to rapid polymerization under UV exposure. | Acrylate (B77674) groups in UDA/HDDA systems were converted rapidly, within seconds of UV exposure. researchgate.net |
This table presents generalized findings on diacrylates in UV-curable coatings.
Formulation of High-Performance Ink Systems
UV-curable inkjet inks represent a significant application for functional acrylates. radtech.orgimaging.org These inks require extremely low viscosity to be jettable through fine nozzles, a characteristic that reactive diluents like this compound can help achieve. specialchem.comimaging.org The rapid curing of UV inks allows for printing on a wide variety of non-absorbent substrates, including plastics and metals, with excellent adhesion and durability. specialchem.com
In high-performance ink systems, the components are carefully selected to balance properties such as:
Viscosity: Acrylate monomers are primary components used to lower the viscosity of the ink formulation. specialchem.com Hyper-branched acrylate oligomers can also be used to achieve high reactivity at a low viscosity. specialchem.com
Reactivity: The formulation must cure quickly under UV light. Multifunctional acrylates increase the crosslink density and cure speed. crestresins.com
Adhesion: The ink must adhere well to a variety of substrates. The choice of monomers, including those with specific functional groups, can enhance adhesion. specialchem.comspecialchem.com
Flexibility and Durability: The cured ink should be flexible enough to withstand bending and durable enough to resist scratches and chemicals. crestresins.com
The use of multifunctional acrylates is essential for creating a robust, cross-linked polymer network upon curing, which provides the necessary toughness and resistance properties for the printed ink. specialchem.com While many formulations use common diacrylates like 1,6-hexanediol (B165255) diacrylate (HDDA) and dipropylene glycol diacrylate (DPGDA), the unique structure of this compound could offer specific advantages in tailoring the final properties of the ink. radtech.orgimaging.org
Adhesive Systems
Radiation-curable adhesives offer fast, on-demand bonding for a variety of industrial applications. The inclusion of diacrylate monomers is key to formulating these advanced adhesive systems.
Utilization in Radiation-Curable Adhesive Compositions
Similar to coatings and inks, radiation-curable adhesives are formulated with oligomers and reactive monomers that polymerize upon exposure to UV or EB radiation. cnrs.fr this compound can be used as a reactive diluent to control viscosity and enhance the crosslink density of the cured adhesive. The properties of the adhesive, such as bond strength, flexibility, and chemical resistance, are directly related to the composition of the formulation. cnrs.fr
The choice of acrylate monomer plays a critical role in the adhesive's performance. For example, epoxy acrylate oligomers are often used to impart toughness and improve chemical resistance. cnrs.fr The addition of diacrylate monomers like this compound can modify the cure speed and mechanical properties of the final adhesive. For instance, in some systems, an increase in the concentration of acrylate double bonds (C=C) from the oligomers and monomers leads to a higher gel fraction and enhanced pendulum hardness after curing. cnrs.fr
Development of Low-Temperature Curing Adhesives
There is a growing need for adhesives that can cure at low or ambient temperatures, particularly for bonding heat-sensitive substrates. While many low-temperature cure systems are based on two-component epoxy or acrylic chemistries, the principles of using functional monomers to enhance reactivity are applicable. nih.govacs.orgspecialchem.com
In some formulations for low-temperature curing adhesives, multifunctional acrylates or methacrylates are reacted with polyamines to create amine-terminated curing agents. google.com These agents can then be used to crosslink epoxy or acrylic polymer systems at low temperatures. While not a direct application, this demonstrates the versatility of diacrylates in creating reactive components for diverse curing conditions.
Another approach involves using reactive diluents in peroxide-initiated systems. Both multifunctional and monofunctional monomers can be used to adjust viscosity and improve adhesion in these systems, which are designed to cure at low temperatures. google.com The inclusion of such monomers can improve crosslink density, which in turn enhances chemical resistance and performance at higher end-use temperatures. google.com
Stereolithography and Three-Dimensional (3D) Printing Resins
Stereolithography (SLA) and other vat photopolymerization 3D printing technologies rely on liquid photocurable resins that are selectively cured layer-by-layer to create complex three-dimensional objects. nih.gov These resins are typically composed of a blend of oligomers, monomers (reactive diluents), and a photoinitiator. researchgate.net
This compound and similar diacrylates are critical components in these resin formulations. google.com Their primary roles include:
Viscosity Control: The viscosity of the resin is a crucial parameter for the 3D printing process, affecting how easily the resin recoats the build platform between layers. nih.gov Diacrylates are effective at reducing the viscosity of high molecular weight oligomers to a range suitable for SLA printers. researchgate.net
Curing Characteristics: As a difunctional monomer, it increases the crosslink density of the cured polymer, which directly impacts the mechanical properties of the printed object. A higher crosslink density generally leads to increased stiffness and thermal stability. rug.nl
Mechanical Properties: The choice and concentration of the reactive diluent significantly influence the tensile strength, flexibility, and hardness of the final printed part. emerald.comnih.gov By blending different monomers, formulators can tailor the properties of the resin to meet the demands of specific applications, from flexible prototypes to rigid, functional parts. researchgate.net
A Chinese patent for a photocurable resin for 3D printing lists several acrylate monomers, including 2-butyl-2-ethyl-1,3-propanediol (B52112) diacrylate and 1,6-hexanediol diacrylate, as suitable components in concentrations from 0-30%. google.com These monomers are used in conjunction with epoxy resins, impact modifiers, and other additives to create materials with desired properties. google.com Research on bio-based acrylate resins for SLA has also highlighted the importance of the monomer-to-oligomer ratio in controlling both resin viscosity and the mechanical performance of the printed objects. rug.nl
The table below shows a typical composition for an acrylate-based photosensitive resin for stereolithography, illustrating the role of diacrylates as reactive diluents.
| Component | Example Compound | Function | Typical Content (%) |
| Matrix | Bisphenol A epoxy acrylate (BAEA) | Provides core strength and properties | Main component |
| Reactive Diluent | 1,6-hexanediol diacrylate (HDDA) | Reduces viscosity, increases photoreactivity | Variable |
| Reactive Diluent | Tri(propylene glycol) diacrylate (TPGDA) | Reduces viscosity, imparts flexibility | Variable |
| Crosslinking Agent | Pentaerythritol triacrylate (PETA) | Increases crosslink density and hardness | Variable |
| Photoinitiator | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Initiates polymerization upon UV exposure | Small percentage |
Source: Adapted from research on acrylate-based photosensitive resins for stereolithography. researchgate.net
Formulation Strategies for Enhanced Printability and Resolution
In vat photopolymerization techniques like Digital Light Processing (DLP) and Stereolithography (SLA), the properties of the liquid resin are paramount to achieving high-resolution prints with excellent fidelity. researchgate.net this compound plays a crucial role as a crosslinker in these resins. Formulation strategies often focus on optimizing the ratio of this diacrylate to other components to control key printing parameters.
Detailed research findings indicate that the mechanical properties of the final printed object can be precisely tuned by adjusting the monomer-to-crosslinker ratio. nih.gov For instance, in a system using ethylene (B1197577) glycol phenyl ether acrylate (EGPEA) as the monomer, varying the concentration of a diacrylate crosslinker allowed for a remarkable 50-fold change in the elastic modulus of the resulting polymer. nih.gov This tunability is essential for creating materials with specific flexibility or rigidity. The viscosity of the resin, a critical factor for printability, can be managed by blending the diacrylate with low-viscosity monomers and reactive diluents. nih.govemerald.com
To enhance print resolution, especially for intricate microfluidic devices, photoabsorbers are incorporated into the resin formulation. nih.gov These compounds limit the depth of light penetration during the curing of each layer, preventing unwanted polymerization and enabling the creation of fine features and thin layers, sometimes as small as 25 micrometers. nih.gov The concentration of the photoabsorber must be carefully optimized; for example, a concentration of 0.225% (w/w) was found to be ideal for achieving layer thicknesses between 2 and 59 µm. nih.gov
| Formulation Component | Primary Function | Effect on Printability & Resolution | Example from Research |
|---|---|---|---|
| This compound | Crosslinker | Controls network density, mechanical properties (e.g., stiffness, strength), and shrinkage. researchgate.net | Used in acrylate-based resins to form stable, crosslinked polymer networks upon UV curing. nih.gov |
| Monomer (e.g., EGPEA) | Polymer Backbone | Influences viscosity and fundamental polymer properties. Ratio to crosslinker dictates final mechanical characteristics. nih.gov | Adjusting the EGPEA/diacrylate ratio yielded a 50-fold change in elastic modulus. nih.gov |
| Reactive Diluent (e.g., IBOA) | Viscosity Modifier | Lowers resin viscosity for better flow and faster recoating of layers, enabling smoother printing. emerald.com | Isobornyl acrylate (IBOA) is used to dilute highly viscous oligomers, making them suitable for 3D printing. nih.gov |
| Photoinitiator (e.g., TPO) | Curing Catalyst | Absorbs light and initiates the radical polymerization reaction. nih.gov Its concentration affects curing speed. | Diphenyl(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (TPO) is a common photoinitiator for DLP printing. nih.gov |
| Photoabsorber (e.g., Sudan I) | Resolution Enhancer | Limits light scattering and penetration depth, allowing for thinner layers and finer feature definition. nih.gov | 0.225% (w/w) of a photoabsorber enabled minimum layer thicknesses of 25 μm. nih.gov |
Curing Characteristics and Post-Curing Processes in 3D Printing
The curing of resins containing this compound is a multi-stage process critical to the final properties of the printed object. The initial stage occurs during the printing process itself, where a light source (UV laser in SLA or a projector in DLP) induces rapid photopolymerization layer-by-layer. researchgate.netbac-lac.gc.ca However, this rapid process can be incomplete, leaving unreacted monomer within the polymer network. mdpi.com
Dual-curing systems represent a more advanced strategy. semanticscholar.org In these formulations, two different polymerization mechanisms are combined. nih.gov For instance, a resin might contain this compound for an initial fast UV cure during printing, along with a latent thermal initiator that activates a second curing stage when heated. semanticscholar.orgbohrium.com This approach helps to overcome the non-uniformity that can arise from the layer-by-layer process, resulting in more isotropic materials with enhanced and predictable properties. semanticscholar.org
| Process | Description | Primary Goal | Key Findings/Effects |
|---|---|---|---|
| Initial Photo-Curing (in-situ) | Layer-by-layer polymerization via UV light (SLA/DLP) during printing. bac-lac.gc.ca | To solidify the liquid resin and define the object's geometry. | Rapid process, but often results in incomplete monomer conversion. mdpi.com |
| UV Post-Curing | Exposing the printed object to a broad-spectrum or specific wavelength UV light source. bac-lac.gc.camdpi.com | To cure residual unreacted acrylate groups, increasing the degree of conversion. uvebtech.com | Significantly improves mechanical properties. The effectiveness depends on the light source, intensity, and duration. mdpi.com |
| Thermal Post-Curing | Heating the printed object in an oven at a specific temperature profile. | To increase polymer chain mobility and promote further crosslinking. Can also be used to activate a second polymerization mechanism. uvebtech.com | Can be less effective than UV for pure acrylate systems but is crucial for dual-cure systems (e.g., acrylate-epoxy). uvebtech.comnih.gov |
| Dual-Curing | A formulation designed for two different curing stimuli (e.g., UV followed by heat). semanticscholar.org | To create interpenetrating networks (IPNs) or to ensure a more complete and uniform cure throughout the object. nih.gov | Leads to enhanced thermal and mechanical properties, such as a higher glass transition temperature and tensile strength. bohrium.com |
Integration in Hybrid Organic-Inorganic Materials
This compound is integral to the development of hybrid organic-inorganic materials, where it forms the organic polymer matrix that encapsulates or chemically bonds with inorganic components. These hybrid materials leverage the processability and flexibility of the polymer with the unique functional properties of the inorganic phase.
Formation of Polymer-Nanoparticle Composites
One approach to creating hybrid materials is the formation of polymer-nanoparticle composites. In this method, inorganic nanoparticles are dispersed into a liquid photocurable resin containing this compound as the crosslinker. During the photopolymerization process, the acrylate groups react to form a crosslinked network, physically entrapping the nanoparticles within the solid polymer matrix. nih.gov The properties of the resulting composite are a function of both the polymer network and the type, size, and concentration of the embedded nanoparticles. This strategy has been used to modify properties such as pigmentation and melt-casting behavior in 3D-printable resins. nih.gov
Development of Organic-Inorganic Hybrid Networks
A more integrated approach involves creating hybrid networks where the organic and inorganic-precursor components form interpenetrating polymer networks (IPNs). semanticscholar.orgnih.gov Dual-curing systems are particularly effective for this purpose. A common example is a hybrid epoxy-acrylate resin. nih.govresearchgate.net
These formulations contain this compound, an epoxy monomer, a radical photoinitiator (for the acrylate), and a cationic photoinitiator or thermal initiator (for the epoxy). semanticscholar.orgnih.gov During the 3D printing stage, UV light is used to rapidly polymerize the acrylate components, which defines the shape and structure of the object. nih.gov The part, which may be a soft gel at this stage, then undergoes a thermal post-curing process. nih.gov The heat activates the second polymerization reaction, curing the epoxy component to form a separate network that is intertwined with the first. bohrium.com This IPN structure results in a material with significantly enhanced properties, including higher glass transition temperatures and improved thermomechanical stability, compared to the single-component polymer. nih.govbohrium.com
| Stage | Process | Key Components Involved | Resulting Material State |
|---|---|---|---|
| 1. Formulation | Mixing of liquid precursors. | This compound, Epoxy monomer, Radical photoinitiator, Cationic initiator. semanticscholar.orgnih.gov | Homogeneous liquid resin. |
| 2. Initial Curing (3D Printing) | Exposure to patterned UV light (e.g., DLP). | Acrylate components and radical photoinitiator. nih.gov | Solidified object with a crosslinked acrylate network ("green part"). Epoxy remains largely unreacted. nih.gov |
| 3. Post-Curing | Thermal treatment (heating). | Epoxy components and cationic initiator. bohrium.com | Fully cured Interpenetrating Polymer Network (IPN) with enhanced mechanical and thermal properties. bohrium.com |
Applications in Specialized Polymer Networks (e.g., Hydrogels, Responsive Materials)
The crosslinking capabilities of this compound extend to the fabrication of specialized polymer networks such as hydrogels. mdpi.comresearchgate.net Hydrogels are water-swollen polymer networks with applications in fields like tissue engineering. For these materials to be printable, particularly via extrusion-based methods, their rheological properties must be precisely controlled. mdpi.com
A successful strategy involves formulating a hydrogel precursor that includes a water-soluble polymer, a crosslinker like poly(ethylene glycol) diacrylate (PEG-DA), and a rheological modifier such as Poloxamer 407. mdpi.comresearchgate.net While not a direct use of this compound, the principles are directly applicable. The addition of Poloxamer 407 imparts critical properties like high yield stress (well above 100 Pa) and pronounced shear-thinning behavior. mdpi.comresearchgate.net This allows the formulation to flow easily through the printer nozzle under pressure but then immediately solidify and hold its shape upon deposition, before being permanently set by a chemical curing step. mdpi.com this compound could serve as the crosslinker in such a system to form the permanent hydrogel network.
Furthermore, by incorporating functional monomers alongside the diacrylate crosslinker, these polymer networks can be designed as responsive materials. These materials can change their properties, such as swelling ratio or shape, in response to external stimuli like changes in temperature, pH, or light, opening up possibilities for smart devices and sensors.
Future Research Directions and Emerging Trends for 2 Ethyl 1,3 Hexanediol Diacrylate
Sustainable Synthesis Routes and Green Chemistry Approaches
The chemical industry is increasingly focused on sustainability, prompting research into environmentally benign synthesis routes for monomers like 2-Ethyl-1,3-hexanediol (B165326) diacrylate. Green chemistry principles, which aim to reduce waste and minimize the use of hazardous substances, are central to this effort encyclopedia.pubmdpi.com. Future research is expected to concentrate on several key areas:
Bio-based Feedstocks: A primary goal is to move away from petrochemical-based precursors. Research is exploring the use of renewable resources, such as vegetable oils and other biomass, to synthesize diacrylates. researchgate.netrsc.org The conversion of natural triglycerides into functional monomers often involves processes like epoxidation followed by acrylation. rsc.org
Energy-Efficient Synthesis: Traditional chemical synthesis can be energy-intensive. Emerging trends involve the use of alternative energy sources like microwave irradiation and ultrasonication to drive reactions. encyclopedia.pubmdpi.com These methods can significantly reduce reaction times and improve energy efficiency compared to conventional heating. encyclopedia.pubmdpi.com
Solvent-Free and Catalytic Processes: The development of solvent-free reaction conditions is a cornerstone of green chemistry, reducing volatile organic compound (VOC) emissions. encyclopedia.pub Grinding and milling techniques are being explored for solid-state synthesis. encyclopedia.pub Furthermore, the design of highly efficient and recyclable catalysts can improve atom economy and minimize waste streams. mdpi.com The use of ionic liquids as green solvents or catalysts is also an area of active investigation in polymer composite fabrication. mdpi.com
A comparative table of green chemistry approaches applicable to diacrylate synthesis is presented below.
| Approach | Principle | Potential Advantages |
| Bio-based Synthesis | Utilization of renewable feedstocks like vegetable oils. rsc.org | Reduced reliance on fossil fuels, lower carbon footprint. |
| Microwave Irradiation | Use of microwave energy to heat reactants directly. encyclopedia.pubmdpi.com | Faster reaction rates, increased product yields, reduced side reactions. encyclopedia.pub |
| Ultrasonic-Assisted Synthesis | Application of high-frequency sound waves to promote reactions. mdpi.com | Enhanced reaction rates and yields through acoustic cavitation. mdpi.com |
| Mechanochemistry | Solvent-free reactions induced by mechanical force (e.g., grinding, milling). encyclopedia.pub | Elimination of hazardous solvents, high efficiency, and rapid synthesis. encyclopedia.pub |
Advanced Polymerization Control Techniques (e.g., Living/Controlled Radical Polymerization)
Conventional free-radical polymerization of diacrylates often leads to heterogeneous polymer networks with limited control over the final material properties. uiowa.edu Future research is heavily focused on applying controlled radical polymerization (CRP) techniques to achieve precisely defined polymer architectures.
The main CRP methods being explored include:
Atom Transfer Radical Polymerization (ATRP): ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. It has been used to grow polymer brushes from surfaces, creating functional materials. epa.gov
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile CRP technique that can be applied to a wide range of monomers. Incorporating RAFT agents into diacrylate formulations can help mediate the polymerization process and improve network homogeneity. uiowa.edu
Nitroxide-Mediated Polymerization (NMP): NMP provides excellent control over chain growth, leading to polymers with enhanced thermo-mechanical properties. uiowa.edu In cross-linked systems, NMP can delay the onset of gelation, reduce shrinkage stress, and significantly increase the flexibility and toughness of the final material. uiowa.edu
The application of these techniques to 2-Ethyl-1,3-hexanediol diacrylate is expected to yield polymers with superior performance characteristics compared to those produced by conventional methods.
| Technique | Abbreviation | Key Features | Impact on Diacrylate Polymers |
| Atom Transfer Radical Polymerization | ATRP | Controlled molecular weight, narrow polydispersity, ability to create block copolymers. | Potential for creating well-defined, functionalized surfaces and networks. epa.gov |
| Reversible Addition-Fragmentation chain-Transfer | RAFT | High tolerance to different functional groups and reaction conditions. uiowa.edu | Improved network homogeneity and modified material properties. uiowa.edu |
| Nitroxide-Mediated Polymerization | NMP | Slower, more controlled chain propagation. uiowa.edu | Delayed gelation, reduced shrinkage stress, enhanced flexibility and toughness. uiowa.edu |
Development of Smart Materials Incorporating this compound
"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to external environmental triggers. rsc.orgmdpi.com Incorporating this compound as a cross-linking agent into these materials is a promising area of research. Its flexible aliphatic backbone can impart desirable mechanical properties and influence the responsiveness of the polymer network.
Future research will likely focus on developing materials that respond to various stimuli:
pH-Responsive Systems: Hydrogels that swell or shrink in response to changes in pH have applications in drug delivery and sensors. mdpi.comnih.gov The cross-linking density, influenced by the diacrylate, can control the swelling ratio and drug release kinetics.
Thermo-responsive Polymers: Materials that exhibit a lower critical solution temperature (LCST) can transition from a soluble to an insoluble state with a change in temperature, a property useful for creating in-situ gelling systems. nih.gov
Light-Responsive Materials: The incorporation of photo-responsive molecules allows for material properties to be altered upon exposure to specific wavelengths of light, enabling applications in smart coatings and targeted therapies. dtu.dk
Multi-Stimuli Responsive Systems: A significant trend is the development of materials that can respond to multiple stimuli simultaneously (e.g., both pH and temperature), allowing for more complex and controlled behaviors in applications like advanced drug delivery and tissue engineering. dtu.dk
Multi-Scale Modeling and Simulation for Predictive Materials Design
Computational modeling is becoming an indispensable tool for accelerating materials discovery and design. utk.edu Multi-scale modeling, which connects phenomena across different length and time scales, is particularly powerful for understanding and predicting the properties of complex polymer networks formed from diacrylates. nih.govumich.edu
Atomistic Simulations: Molecular dynamics (MD) simulations can be used to investigate the fundamental processes of polymerization. uva.nlresearchgate.netrsc.org For analogous molecules like 1,6-hexanediol (B165255) diacrylate (HDDA), MD simulations have been used to study network formation, determine the gel point, and predict thermo-mechanical properties such as the glass transition temperature and Young's modulus. uva.nlresearchgate.netrsc.orgscispace.com This approach allows researchers to understand how monomer flexibility and reactivity influence the final network topology. uva.nlscispace.com
Coarse-Graining: To study larger systems and longer timescales, which are often beyond the reach of fully atomistic simulations, coarse-grained models are developed. utk.edu These models simplify the representation of molecules, enabling the simulation of macroscopic material properties.
Predictive Design: By simulating the polymerization of this compound under various conditions, researchers can predict how changes in formulation or processing will affect the final material's properties. This predictive capability can guide experimental work, reducing the time and cost associated with materials development. nih.gov
| Modeling Scale | Focus | Insights Gained |
| Atomistic | Explicit representation of all atoms and their interactions. nih.gov | Polymerization kinetics, network topology, gel point, bond conversion. uva.nlresearchgate.netrsc.org |
| Coarse-Grained | Simplified molecular representations to access larger scales. utk.edu | Long-term polymer dynamics, phase behavior, macroscopic mechanical response. |
| Multi-Scale | Bridging information between atomistic and coarse-grained models. nih.gov | Predictive understanding of how molecular structure dictates macroscopic properties. umich.edu |
Exploration of Novel Application Areas in Materials Science and Engineering
Building on the advancements in synthesis and polymerization control, research is paving the way for the use of this compound in new and demanding applications. While it is already used in coatings, inks, and as a plasticizer, its future applications will leverage the enhanced properties achievable through advanced polymer science. godavaribiorefineries.comspecialchem.comspecialchem.com
Emerging application areas include:
Advanced Coatings and Adhesives: The high reactivity and ability to form densely cross-linked networks make it suitable for developing scratch-resistant coatings and durable structural adhesives. researchgate.netpolysciences.com
3D Printing and Additive Manufacturing: Photocurable resins based on multifunctional acrylates are central to vat photopolymerization techniques like stereolithography (SLA). rsc.orgscience.gov The use of this compound can improve the toughness and resolution of 3D-printed parts. polysciences.com
Biomedical Materials: Biodegradable polycations synthesized using diacrylates have been explored as gene carriers for transfection. nih.gov The specific diacrylate structure can influence the material's degradation profile and biological activity, opening doors for applications in tissue engineering and controlled release systems. nih.gov
Microfluidics: The compound has been used in the fabrication of microfluidic cells via techniques like microstereolithography, demonstrating its utility in creating complex, miniaturized devices. science.gov
The continued exploration of this monomer, guided by green chemistry principles and advanced polymerization and modeling techniques, will undoubtedly lead to the creation of next-generation materials with tailored properties for a wide range of scientific and engineering applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 2-ethyl-1,3-hexanediol diacrylate to ensure high purity for laboratory use?
- Methodological Answer : Synthesis typically involves acrylation of 2-ethyl-1,3-hexanediol using acryloyl chloride under controlled conditions. Purification is achieved via vacuum distillation (boiling point: 241–249°C) , followed by solvent recrystallization. Confirm purity using HPLC with a mobile phase of 5 mM perchloric acid and cross-validate with UV-Vis spectrophotometry (curcumin-based chelation for boron detection if applicable) . Certificates of Analysis (CoA) should include tests for residual solvents and isomers .
Q. How can researchers characterize the physical and chemical properties of this compound?
- Methodological Answer : Key properties include:
- Solubility : Miscible with ethanol, chloroform, and diethyl ether; immiscible with water (0.6% wt/wt solubility) .
- Density : 0.9325 g/cm³ at 22°C .
- Thermal Stability : Stable up to 244.2°C .
Use differential scanning calorimetry (DSC) for phase transitions and gas chromatography (GC) for volatility assessment. Reference spectral libraries (e.g., HSDB) for IR and NMR comparisons .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to avoid dermal contact, as it may cause mucosal irritation .
- Conduct reactions in fume hoods due to low vapor pressure (<0.01 mmHg at 20°C) .
- Store separately from oxidizing agents and ensure waste disposal complies with hazardous chemical guidelines .
Advanced Research Questions
Q. How does the selectivity of oxidizing agents (e.g., calcium hypochlorite) impact the reaction outcomes of this compound?
- Methodological Answer : Oxidation of the secondary hydroxyl group is favored due to steric and electronic factors. In experiments with Ca(OCl)₂, the primary alcohol remains unreacted, yielding 2-ethyl-1-hydroxy-3-heptanone (confirmed via IR ketone absorption at ~1700 cm⁻¹). Monitor reaction progress with TLC and optimize pH/temperature to suppress over-oxidation .
Q. What analytical techniques are most effective for quantifying trace impurities or metabolites in this compound formulations?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm. Pre-treat samples with 2-ethyl-1,3-hexanediol solution to isolate non-polar impurities .
- GC-MS : Detect volatile degradation products (e.g., acrylates) with a DB-5MS column. Validate against NIST spectral libraries .
- Toxicology : For metabolite analysis, use radiolabeled (¹⁴C) studies in animal models, though note challenges in detecting low blood concentrations .
Q. How can this compound be utilized in reactive liquid-liquid extraction processes?
- Methodological Answer : Its diol structure enables chelation with boron, making it effective for extracting boric acid from aqueous phases. Optimize extraction efficiency by adjusting pH (neutral to slightly acidic) and solvent ratios (e.g., chloroform/water). Validate via ICP-MS for boron quantification .
Q. What experimental designs address contradictions in dermal penetration data between in vitro and in vivo models?
- Methodological Answer : In vitro models using artificial membranes may overestimate penetration duration compared to in vivo (e.g., hairless dog studies). Calibrate in vitro evaporation rates with in vivo protection time data (e.g., mosquito repellency assays). Use regression models to correlate dose-dependent penetration (e.g., 4 µg/cm² vs. 0.3 mg/cm²) .
Q. How should researchers mitigate developmental toxicity risks when designing animal studies with this compound?
- Methodological Answer : Adhere to No Observed Effect Level (NOEL) guidelines (≤2000 mg/kg/day for maternal toxicity) . Use pregnant rodent models to assess teratogenicity, and apply topical doses mimicking human exposure (e.g., 0.1 mg/cm²). Include controls for solvent effects (e.g., ethanol) and monitor urinary excretion kinetics .
Data Contradictions and Resolutions
- Toxicity Discrepancies : Developmental toxicity observed in rodents contrasts with limited maternal toxicity at similar doses . Resolution: Species-specific metabolic differences necessitate cross-species pharmacokinetic studies.
- In Vitro vs. In Vivo Penetration : In vitro models show longer repellent duration than in vivo . Resolution: Incorporate skin metabolism enzymes (e.g., cytochrome P450) into in vitro setups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
